6-N-Biotinylaminohexanol

Streptavidin Accessibility Spacer Arm Length Biotin-Linker Conjugates

When standard pre-activated biotin reagents are incompatible with your target, 6-N-Biotinylaminohexanol (CAS 106451-92-7) enables custom linker design via its terminal hydroxyl group. • C6 aminohexanol spacer optimizes streptavidin accessibility-avoiding steric hindrance that causes signal failure with shorter linkers. • Terminal -OH permits phosphoramidite synthesis for high-yield 5′-biotinylated oligonucleotides on automated DNA synthesizers. • Enhanced hydrophilicity vs. alkyl-chain linkers reduces aggregation of hydrophobic peptide/small-molecule conjugates.

Molecular Formula C16H29N3O3S
Molecular Weight 343.49
CAS No. 106451-92-7; 189353-32-0
Cat. No. B2406632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-N-Biotinylaminohexanol
CAS106451-92-7; 189353-32-0
Molecular FormulaC16H29N3O3S
Molecular Weight343.49
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2
InChIInChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1
InChIKeyNUCYJOAYBYFSDA-OWYJLGKBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-N-Biotinylaminohexanol Procurement Guide


6-N-Biotinylaminohexanol (CAS: 106451-92-7) is a biotinylated biochemical reagent with the molecular formula C16H29N3O3S and a molecular weight of 343.48 . It consists of a biotin moiety covalently linked to a 6-aminohexanol spacer . This structure is specifically designed for affinity-based applications, as the biotin group exhibits a high affinity for avidin and streptavidin proteins [1], while the terminal hydroxyl group on the hexanol chain provides a versatile handle for further functionalization .

Why 6-N-Biotinylaminohexanol Is Irreplaceable


Biotinylated linkers are not interchangeable commodities. The specific chemical structure of 6-N-Biotinylaminohexanol dictates its performance in two critical ways. First, the 6-carbon aminohexanol spacer provides a distinct molecular length and flexibility that directly impacts streptavidin accessibility, a factor where shorter or more rigid linkers often lead to signal failure . Second, the terminal hydroxyl functional group is a precise reactive handle that dictates which downstream chemistry can be performed; substituting with a linker bearing a different terminal group (e.g., an amine, carboxyl, or maleimide) would require a complete redesign of the experimental protocol . The quantitative differences in spacer length and chemical reactivity detailed below demonstrate why this specific compound must be selected for applications requiring this exact molecular geometry and functionality.

Differentiation Evidence vs Analogs


Spacer Arm Length Advantage

6-N-Biotinylaminohexanol features a 6-carbon aminohexanol spacer arm, which directly influences the accessibility of the biotin moiety to the deep binding pocket of streptavidin. While a precise angstrom length is not universally reported for this specific molecule, its 6-carbon (C6) backbone provides a defined intermediate length. This contrasts with a common analog, NHS-LC-Biotin, which utilizes a 6-aminohexanoic acid spacer and has a reported length of approximately 22.4 Å [1]. This intermediate length is critical; spacers that are too short (<15 Å) can cause severe steric hindrance, leading to false-negative results in pull-down assays . Conversely, longer spacers like LC-LC-Biotin (30.5 Å) provide greater flexibility but may not be necessary or optimal for all applications, potentially introducing unwanted conformational dynamics [1]. 6-N-Biotinylaminohexanol occupies a strategic middle ground, offering sufficient separation to reduce steric hindrance without the excessive length that may complicate certain molecular designs .

Streptavidin Accessibility Spacer Arm Length Biotin-Linker Conjugates

Hydrophilicity & Solubility Advantage

6-N-Biotinylaminohexanol incorporates a terminal hydroxyl group, which enhances its hydrophilicity and solubility in aqueous buffers . This is a direct differentiator from common biotin linkers that use non-polar hydrophobic alkyl chains (e.g., some LC-biotin variants), which have been shown to increase the hydrophobicity of the labeled protein [1]. This increased hydrophobicity from alkyl chain linkers can lead to protein aggregation, precipitation, and loss of biological activity over time during storage [1]. The presence of the hydroxyl group in 6-N-Biotinylaminohexanol mitigates this risk, contributing to better stability and solubility of the biotinylated conjugate in aqueous solution .

Aqueous Solubility Protein Aggregation Linker Chemistry

Functional Group Versatility in Conjugation

Unlike pre-activated biotin reagents such as NHS-LC-Biotin (amine-reactive) or Biotin-Maleimide (sulfhydryl-reactive), 6-N-Biotinylaminohexanol presents a terminal, primary alcohol group . This neutral hydroxyl group offers a unique and versatile starting point for custom bioconjugation strategies. It can be readily activated or converted into a variety of reactive species (e.g., tosylate, mesylate, halide) or oxidized to an aldehyde for site-specific coupling . This contrasts with the more defined, but narrower, reactivity of the 'off-the-shelf' NHS or maleimide reagents [1]. For chemists needing a non-standard linkage or building their own bespoke biotinylated probes, 6-N-Biotinylaminohexanol provides a foundational building block that is not restricted to a single, predetermined reactive group .

Chemical Conjugation Linker Functionalization Synthetic Versatility

Validated in Oligonucleotide Synthesis

The utility of the 6-aminohexanol linker is not theoretical; it has been specifically validated in the demanding context of automated solid-phase DNA synthesis. A study demonstrated that a biotin phosphoramidite reagent built on a 6-aminohexanol linker could be used to synthesize 5'-biotinylated oligonucleotides in high yields [1]. This application confirms that the spacer length and chemical stability of the 6-aminohexanol backbone are compatible with the harsh conditions of automated DNA synthesis (e.g., exposure to oxidizing and deblocking reagents) and do not interfere with coupling efficiency [2]. This is a proven, application-specific advantage over biotin linkers that may be cleaved or degraded under such synthetic conditions.

Oligonucleotide Synthesis Phosphoramidite Chemistry DNA/RNA Labeling

6-N-Biotinylaminohexanol Applications


Custom Biotinylated Probe Synthesis

When a standard, pre-activated biotin reagent (e.g., NHS-LC-Biotin) is incompatible with the target molecule or the desired linkage chemistry, 6-N-Biotinylaminohexanol is the preferred starting material. Its terminal hydroxyl group allows researchers to design and synthesize a bespoke biotinylated probe with a specific, non-standard linker chemistry . The intermediate spacer arm length (C6) ensures that once attached, the biotin will be sufficiently accessible for efficient capture by streptavidin-coated beads in pull-down assays, avoiding the steric hindrance issues common with shorter spacers .

5'-Biotinylated Oligonucleotide Synthesis

This compound serves as the critical structural component for the 6-aminohexanol linker in a biotin phosphoramidite reagent. This specific application has been empirically validated to produce 5'-biotinylated oligonucleotides in high yields using automated DNA synthesizers . The linker's stability under synthesis conditions and its ability to position the biotin for downstream capture without compromising the oligonucleotide are key advantages in this field .

Aqueous Bioconjugation for Hydrophobic Molecules

For biotinylating hydrophobic peptides or small molecules that are prone to aggregation, 6-N-Biotinylaminohexanol is superior to biotin linkers with hydrophobic alkyl chains. The terminal hydroxyl group enhances the hydrophilicity and aqueous solubility of the biotinylated conjugate . This reduces the risk of precipitation or non-specific aggregation during the labeling reaction and in subsequent biological assays, leading to more reliable and reproducible data .

Technical Documentation Hub

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